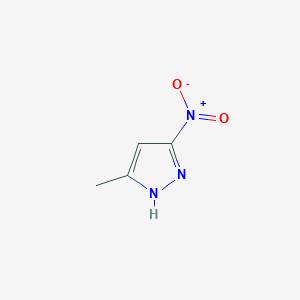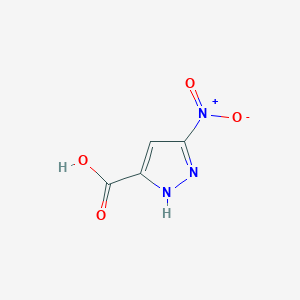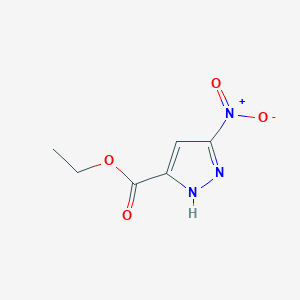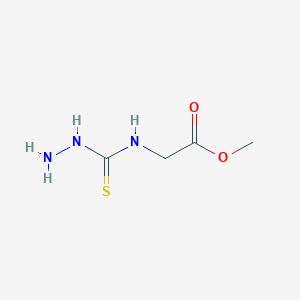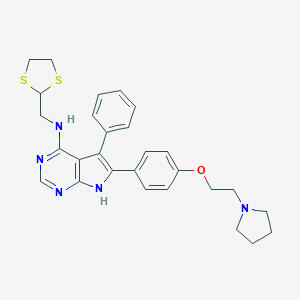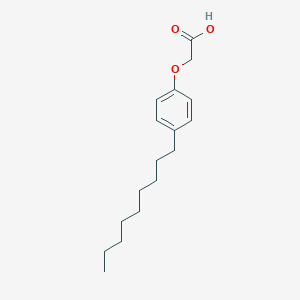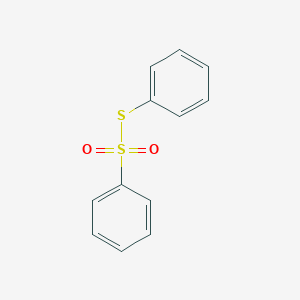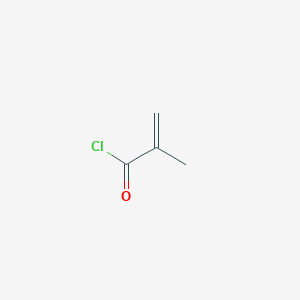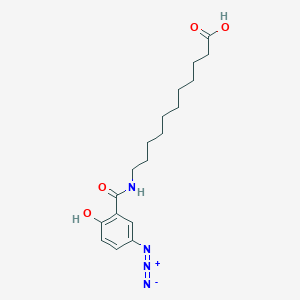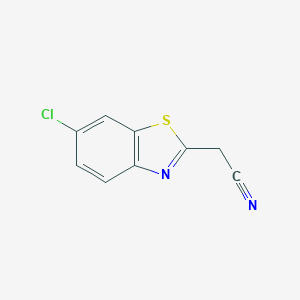
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound is known for its unique properties, which make it an excellent candidate for various research applications.
Mecanismo De Acción
The exact mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, studies have suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, the compound may induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile have been extensively studied. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its broad-spectrum antibacterial and antifungal activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. However, the compound's mechanism of action is not fully understood, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile. One potential area of research is the development of new antibiotics and antifungal agents based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in cancer research. Finally, the compound's potential toxicity and side effects need to be studied to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 6-chlorobenzothiazole with acetonitrile in the presence of a suitable catalyst. This method is relatively simple and yields high-quality products. Other methods, such as the use of microwave irradiation, have also been explored.
Aplicaciones Científicas De Investigación
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in scientific research. The compound has been shown to possess significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, the compound has been shown to exhibit antitumor activity, indicating its potential use in cancer research.
Propiedades
Número CAS |
157764-04-0 |
|---|---|
Nombre del producto |
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile |
Fórmula molecular |
C9H5ClN2S |
Peso molecular |
208.67 g/mol |
Nombre IUPAC |
2-(6-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
Clave InChI |
WYBXFJOQIHCVTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CC#N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=N2)CC#N |
Sinónimos |
2-Benzothiazoleacetonitrile,6-chloro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



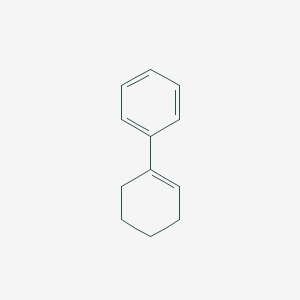
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
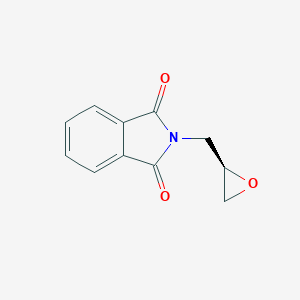

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
